

The Discovery and Synthesis of ARN2966: A Novel FAAH Inhibitor

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A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of **ARN2966**, a novel and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the endocannabinoid system.

Introduction: Targeting FAAH for Therapeutic Intervention

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing its therapeutic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This has made FAAH a compelling target for the development of novel therapeutics for a range of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.

ARN2966 is a novel, potent, and selective FAAH inhibitor that has demonstrated promising preclinical activity. This document details the discovery process, synthetic route, and key

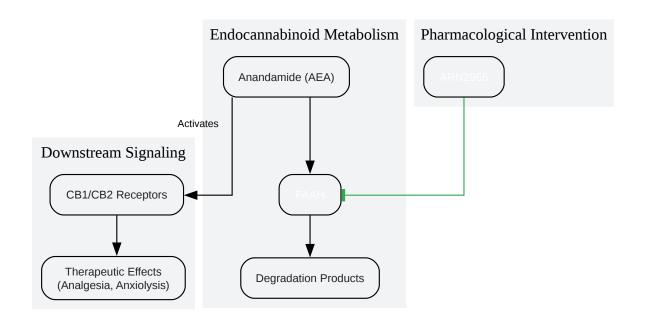


experimental data for ARN2966.

Discovery of ARN2966

The discovery of **ARN2966** was the result of a targeted lead optimization campaign aimed at identifying a potent and selective FAAH inhibitor with favorable pharmacokinetic properties. The workflow for the discovery process is outlined below.





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